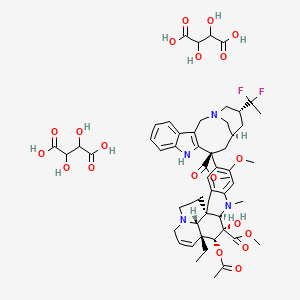

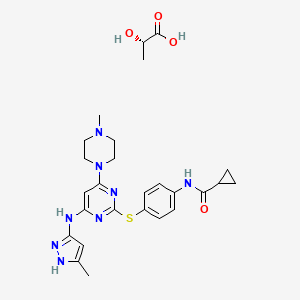

Vinflunine bitartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le ditartrate de vinflunine est un membre de troisième génération de la famille des alcaloïdes de la vinca. Il a été décrit pour la première fois en 1998 au centre de recherche Pierre Fabre en France. Comme les autres agents de la vinca, la vinflunine est un agent anti-mitotique qui induit l'arrêt du cycle cellulaire en phase G2/M et favorise la mort cellulaire par apoptose . Son principal mécanisme d'action implique l'inhibition de la polymérisation des microtubules pendant la prolifération cellulaire.

Méthodes De Préparation

Voies de synthèse : Le ditartrate de vinflunine peut être synthétisé en plusieurs étapes. Les principales voies de synthèse impliquent les transformations suivantes :

Réaction de couplage : À partir de précurseurs appropriés, la vinflunine subit une réaction de couplage pour former la structure de base.

Transformations de groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir le composé final souhaité.

Formation de sel : Le sel de ditartrate est formé en faisant réagir la vinflunine avec l'acide tartrique.

Production industrielle : La production industrielle de la vinflunine implique une synthèse à grande échelle utilisant des conditions optimisées. Les détails spécifiques concernant la production à l'échelle industrielle sont propriétaires, mais elle suit généralement les voies de synthèse mentionnées ci-dessus.

Analyse Des Réactions Chimiques

Le ditartrate de vinflunine subit plusieurs réactions chimiques :

Oxydation : La vinflunine peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier des groupes fonctionnels spécifiques, affectant ses propriétés pharmacologiques.

Les réactifs courants comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les réactifs de substitution nucléophile (par exemple, les halogénoalcanes).

Les principaux produits formés à partir de ces réactions comprennent des dérivés ayant des profils pharmacocinétiques modifiés ou une solubilité améliorée.

4. Applications de la recherche scientifique

Le ditartrate de vinflunine trouve des applications dans divers domaines :

Chimie : Les chercheurs étudient sa réactivité, sa stéréochimie et ses modifications synthétiques.

Biologie : Les effets de la vinflunine sur les microtubules et la division cellulaire sont explorés dans des études de biologie cellulaire.

Médecine : Des essais cliniques examinent son efficacité contre le carcinome urothélial, le cancer du poumon non à petites cellules et le carcinome du sein.

Industrie : Les sociétés pharmaceutiques explorent son potentiel en tant que médicament anticancéreux.

5. Mécanisme d'action

La vinflunine se lie à la tubuline près des sites de liaison de la vinca, inhibant la polymérisation des microtubules. Cela perturbe la formation du fuseau mitotique, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. Ses cibles moléculaires comprennent les sous-unités de tubuline, et la voie implique une interférence avec la dynamique des microtubules.

Applications De Recherche Scientifique

Vinflunine ditartrate finds applications in various fields:

Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.

Biology: Vinflunine’s effects on microtubules and cell division are explored in cell biology studies.

Medicine: Clinical trials investigate its efficacy against urothelial carcinoma, non-small cell lung cancer, and breast carcinoma.

Industry: Pharmaceutical companies explore its potential as an anticancer drug.

Mécanisme D'action

Vinflunine binds to tubulin near the vinca binding sites, inhibiting microtubule polymerization. This disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis. Its molecular targets include tubulin subunits, and the pathway involves interference with microtubule dynamics.

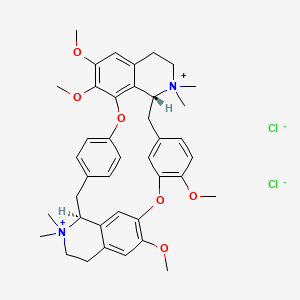

Comparaison Avec Des Composés Similaires

La vinflunine se distingue par sa structure fluorée unique et son efficacité antitumorale améliorée par rapport aux autres alcaloïdes de la vinca comme la vinorelbine, la vinblastine et la vincristine . Les composés similaires comprennent les alcaloïdes de la vinca et les inhibiteurs des microtubules apparentés.

Propriétés

Formule moléculaire |

C53H66F2N4O20 |

|---|---|

Poids moléculaire |

1117.1 g/mol |

Nom IUPAC |

2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26-,27+,36-,37+,38+,42+,43+,44-,45-;;/m0../s1 |

Clé InChI |

YIHUEPHBPPAAHH-PEPODRRYSA-N |

SMILES isomérique |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-Hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10859027.png)

![(10S,13S,17S)-3-[[(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10859029.png)

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B10859065.png)